molecular formula C14H17NO4 B1610840 Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate CAS No. 85452-41-1

Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Cat. No. B1610840
CAS RN: 85452-41-1
M. Wt: 263.29 g/mol
InChI Key: AJUPMRQSAXINLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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properties

CAS RN

85452-41-1

Product Name

Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

ethyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H17NO4/c1-2-18-12(16)14(8-9-14)15-13(17)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)

InChI Key

AJUPMRQSAXINLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)OCC2=CC=CC=C2

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl 1-aminocyclopropanecarboxylate hydrochloride (9.5 g, 57.3 mmol) in 450 mL of ethyl acetate was cooled to 0° C., a solution of NaHCO3 (39.5 g, 470.3 mmol) in 325 mL of water was added slowly. Then benzyl chloroformate (13.3 g, 78.2 mmol) was added drop-wise. The cold bath was removed and the mixture was stirred at room temperature for 16 hours. The organic phase was washed with 1N HCl (100 mL), saturated NaHCO3 solution (100 mL), brine (100 mL), and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated to give a white solid. The solid was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:3, v/v) to give ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (13.7 g, 91%) as a white solid. MS: (M+H)+=286.1; 1H NMR (300 MHz, CDCl3): δ 7.37-7.32 (m, 5H), 5.13 (s, 2H), 4.70 (s, 1H), 4.13 (brs, 2H), 1.59-1.53 (m, 2H), 1.23-1.19 (m, 5H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Name
Quantity
325 mL
Type
solvent
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three

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